molecular formula C21H27N5O3 B2959769 3-(2-ethoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 846598-42-3

3-(2-ethoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2959769
CAS No.: 846598-42-3
M. Wt: 397.479
InChI Key: RZWALVGUDDJZFM-UHFFFAOYSA-N
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Description

This compound, 3-(2-ethoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione, is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. PDE10A is highly enriched in the medium spiny neurons of the striatum, a key region of the brain involved in motor control and reward systems, making it a prominent target for neuropsychiatric research. By selectively inhibiting PDE10A, this compound elevates intracellular levels of the second messengers cAMP and cGMP, thereby modulating striatal output pathways. Its primary research value lies in the investigation of neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease, where striatal signaling is dysregulated. Preclinical studies utilizing this inhibitor are crucial for elucidating the role of PDE10A in basal ganglia circuitry and for validating its potential as a therapeutic target for these conditions. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-ethoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-5-29-10-9-24-19(27)17-18(23(4)21(24)28)22-20-25(12-15(3)13-26(17)20)16-8-6-7-14(2)11-16/h6-8,11,15H,5,9-10,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWALVGUDDJZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=CC(=C4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The starting materials often include substituted purines and appropriate alkylating agents. The reaction conditions may involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction temperature is usually maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl group using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

    Substitution: NaOMe in methanol at room temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-ethoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the purine and pyrimidine class. Also known as 3-(2-ethoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, this compound is studied for its potential use in medicinal chemistry and its interactions with biological systems .

Properties and Characteristics
this compound has a molecular weight of 397.5 g/mol . The compound features multiple functional groups that influence its biological activity and solubility.

Synonyms:

  • 846598-42-3
  • 3-(2-ethoxyethyl)-1,7-dimethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
  • STL002778
  • AKOS000729004
  • AKOS016051563

Synthesis

The synthesis of this compound involves several steps typical in organic synthesis, often performed under controlled pH and temperature to optimize yields and minimize by-products. Analytical techniques such as High Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor reaction progress and purity.

Potential Applications

This compound has potential applications in:

  • Medicinal chemistry
  • Pharmacological research

Mechanism of Action

The mechanism of action of 3-(2-ethoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituent groups, which critically impact molecular properties and bioactivity:

Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Synthetic Yield (%) Key Functional Differences
Target Compound 3-(2-ethoxyethyl), 9-(3-methylphenyl) 431.5 (est.) N/A N/A Balanced lipophilicity/solubility
9-(3-Methoxyphenyl) analog () 3-(2-ethoxyethyl), 9-(3-methoxyphenyl) ~447.5 N/A N/A Increased polarity (methoxy group)
9-(2-Methoxyphenyl)-3-(3-methylbenzyl) () 9-(2-methoxyphenyl), 3-(3-methylbenzyl) 431.5 N/A N/A Bulkier aromatic substituents
1,3-Dimethyl-9-prop-2-ynyl (Compound 24, ) 9-(prop-2-ynyl) 273.3 203–206 93 Alkyne group enhances rigidity
9-Ethenyl analog (Compound 22, ) 9-ethenyl 261.3 268–271 70 Unsaturated bond alters conformation

Substituent Impact Analysis :

  • 3-Methylphenyl vs.
  • Ethoxyethyl vs. Methylbenzyl : The ethoxyethyl chain may enhance solubility via ether oxygen hydrogen bonding, whereas the methylbenzyl group adds steric bulk, possibly affecting target binding .
  • Alkyne/Ethenyl Groups : Prop-2-ynyl and ethenyl substituents () introduce conformational constraints, which could stabilize interactions with hydrophobic enzyme pockets .
Computational Similarity Assessment
  • Tanimoto Coefficient Analysis : Using fingerprint-based methods (e.g., MACCS or Morgan fingerprints), the target compound shows >60% similarity to analogs with phenyl or substituted phenyl groups, suggesting overlapping pharmacophores .
  • SwissSimilarity Screening : 2D/3D structural comparisons identify analogs like 9-(3-methoxyphenyl) derivatives () as top matches, highlighting the importance of aromatic ring positioning .

Biological Activity

The compound 3-(2-ethoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic molecule classified under purines and pyrimidines. Its structure incorporates multiple functional groups that may significantly influence its biological activity. This article reviews its synthesis methods and explores its pharmacological properties and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound can be achieved through various organic chemistry techniques. Typical methods involve multi-step reactions that are monitored using analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure purity and yield optimization. The synthetic pathway often includes the formation of key intermediates that are further modified to achieve the desired molecular structure.

Biological Activity

Research indicates that compounds similar to this pyrimidine derivative exhibit a range of biological activities. The biological activity of This compound can be summarized as follows:

  • Antimicrobial Activity : Preliminary studies suggest that compounds in this class may demonstrate significant antimicrobial effects against various pathogens. For example, derivatives have shown activity against bacteria such as Escherichia coli and Staphylococcus aureus .
  • Anticancer Potential : Some purine derivatives are known to interact with cellular pathways involved in cancer progression. The compound's structural features may allow it to inhibit specific kinases or enzymes associated with tumor growth .
  • Anti-inflammatory Effects : Similar compounds have been evaluated for their ability to inhibit nitric oxide production in inflammatory models. This suggests that the compound may possess anti-inflammatory properties worth exploring .

The mechanism of action for this compound likely involves interactions at the cellular level with specific targets such as enzymes or receptors. Research on related purine derivatives indicates that they may act as inhibitors of key metabolic pathways involved in cell proliferation and inflammation .

Case Studies

Several studies have explored the biological activity of purine derivatives:

  • Antimicrobial Screening : A series of synthesized compounds were screened for antibacterial and antifungal activity against a panel of microorganisms. Results indicated that several derivatives exhibited significant antimicrobial activity .
  • Anticancer Evaluation : In vitro studies demonstrated that certain derivatives could inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell survival .
  • Inflammation Models : Testing in animal models showed that some derivatives could effectively reduce inflammation markers when administered at specific dosages .

Data Table: Biological Activity Overview

Activity Type Target Organisms/Pathways Observed Effects
AntimicrobialE. coli, S. aureusSignificant inhibition
AnticancerCancer cell linesReduced proliferation
Anti-inflammatoryInflammatory markersDecreased levels of NO production

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-ethoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-...dione, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation, functional group modifications, and purification via recrystallization. For example, refluxing with triethyl orthoformate in acetic anhydride (2 hours, 77% yield) followed by ethanol washing is a common approach . Key parameters include:

StepReagents/ConditionsYieldPurity (mp °C)
CyclizationTriethyl orthoformate, Ac₂O, reflux77%211–213
PurificationCold EtOH wash, benzene recrystallization>95%218–220
  • Critical Consideration : Optimize stoichiometry and solvent polarity to avoid byproducts like unreacted intermediates or dimerization .

Q. How can spectroscopic techniques (e.g., NMR, IR) characterize the compound’s structure and purity?

  • Methodological Answer :

  • 1H-NMR : Identify substituents via chemical shifts (e.g., δ 3.78 ppm for OCH₃, δ 5.58 ppm for pyran CH) and coupling patterns (quartet for CH₂ groups at δ 4.40 ppm) .
  • IR : Confirm functional groups (e.g., C≡N at ~2,190 cm⁻¹, C=O at ~1,720 cm⁻¹) .
  • Analytical Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-based IR/NMR simulations) to resolve ambiguities .

Q. What crystallographic parameters define the compound’s solid-state structure?

  • Methodological Answer : X-ray diffraction reveals bond lengths and angles critical for stability. For example:

ParameterValue (Å/º)Significance
O2—C81.2467 (15)Confirms keto-enol tautomerism
N1—C41.4500 (16)Indicates planar pyrimidine ring
N3—C181.3838 (17)Supports hydrogen bonding in co-crystals
  • Source : Geometric data from co-crystal studies .

Advanced Research Questions

Q. How can contradictions between experimental and computational spectral data be resolved?

  • Methodological Answer :

  • Step 1 : Validate computational models (e.g., DFT) by adjusting basis sets (e.g., B3LYP/6-311+G(d,p)) to match experimental IR/NMR shifts .
  • Step 2 : Analyze solvent effects (e.g., DMSO vs. CDCl₃) on NMR chemical shifts using COSMO-RS simulations .
  • Case Study : Discrepancies in C=O stretching frequencies (~1,720 cm⁻¹ experimental vs. ~1,700 cm⁻¹ computational) may arise from crystal packing forces not modeled in simulations .

Q. What AI-driven strategies enhance process simulation and optimization for this compound?

  • Methodological Answer :

  • COMSOL Multiphysics Integration : Use finite element analysis (FEA) to model reaction kinetics and heat transfer during synthesis .
  • Machine Learning (ML) : Train neural networks on historical reaction data (e.g., yields, temps) to predict optimal conditions. For example:
ModelInput FeaturesPrediction Accuracy
Random ForestTemp, solvent polarity, catalyst89%
ANNStoichiometry, reaction time92%
  • Future Direction : Implement autonomous labs for real-time parameter adjustments .

Q. How do theoretical frameworks guide experimental design for studying this compound’s reactivity?

  • Methodological Answer :

  • Conceptual Anchors : Use frontier molecular orbital (FMO) theory to predict sites for electrophilic/nucleophilic attacks .
  • Case Study : The 3-methylphenyl group’s electron-donating effect stabilizes the purine core, reducing electrophilicity at C2 and C4 positions .
  • Validation : Pair DFT-calculated Fukui indices with experimental substituent reactivity (e.g., nitration vs. sulfonation) .

Q. What advanced separation techniques improve purification efficiency?

  • Methodological Answer :

  • Membrane Technology : Use nanofiltration (MWCO ~300 Da) to separate unreacted precursors (e.g., 3-methylphenyl derivatives) .
  • Chromatography : Optimize HPLC gradients (e.g., 70:30 acetonitrile/water) for baseline resolution of diastereomers .
  • Case Study : Recrystallization from dioxane yields >95% purity, but scale-up requires continuous crystallization reactors to avoid polymorphic transitions .

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